5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene

Medicinal Chemistry Scaffold Hopping Intellectual Property

5-Thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene (CAS 933726-49-9), also named 5,6,7,8-tetrahydrothiazolo[2,3:2,3]imidazo[4,5-c]pyridine, is a fused tricyclic heterocycle incorporating thiazole, imidazole, and tetrahydropyridine rings within a single molecular framework (C₈H₉N₃S, MW 179.24 g/mol). This compound belongs to the thiazolo-imidazo-pyridine class and is commercially supplied as a research-grade building block (typical purity 95%) through the Enamine catalog (EN300-658738) and authorized distributors including Fujifilm Wako and AKSci.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
CAS No. 933726-49-9
Cat. No. B6598972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene
CAS933726-49-9
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C3N2C=CS3
InChIInChI=1S/C8H9N3S/c1-2-9-5-7-6(1)10-8-11(7)3-4-12-8/h3-4,9H,1-2,5H2
InChIKeyFDKMMYMJDIEKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene (CAS 933726-49-9): Procurement-Ready Tricyclic Heterocycle for Fragment-Based and Scaffold-Hopping Campaigns


5-Thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene (CAS 933726-49-9), also named 5,6,7,8-tetrahydrothiazolo[2,3:2,3]imidazo[4,5-c]pyridine, is a fused tricyclic heterocycle incorporating thiazole, imidazole, and tetrahydropyridine rings within a single molecular framework (C₈H₉N₃S, MW 179.24 g/mol) [1]. This compound belongs to the thiazolo-imidazo-pyridine class and is commercially supplied as a research-grade building block (typical purity 95%) through the Enamine catalog (EN300-658738) and authorized distributors including Fujifilm Wako and AKSci . Structurally, it is the regioisomer of the more widely studied 5,6,7,8-tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine (CAS 74004-53-8), with which it shares an identical molecular formula but differs fundamentally in ring-fusion connectivity, resulting in distinct InChIKeys (FDKMMYMJDIEKSJ vs. APIBPPAVBJCEFB) and SMILES representations (C1CNCC2=C1N=C3N2C=CS3 vs. C1CNCC2=C1N3C=CN=C3S2) [1][2].

Why 5-Thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene Cannot Be Swapped with Its Regioisomer or Generic Thiazolo-Imidazo-Pyridines


Although 5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene (CAS 933726-49-9) and 5,6,7,8-tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine (CAS 74004-53-8) share the identical molecular formula C₈H₉N₃S and an identical molecular weight of 179.24 g/mol, they are constitutionally distinct regioisomers with different ring-fusion topologies [1]. In 933726-49-9, the thiazole ring is fused via a [2,3:2,3] bridge to the imidazo[4,5-c]pyridine core, placing the sulfur atom at position 5 of the tricyclic system; in 74004-53-8, the imidazole ring is fused via a [2′,1′:2,3] bridge to the thiazolo[5,4-c]pyridine core, placing sulfur at position 7 [1][2]. This topological difference translates into distinct SMILES strings (C1CNCC2=C1N=C3N2C=CS3 vs. C1CNCC2=C1N3C=CN=C3S2), distinct InChIKeys, and—critically—distinct spatial presentation of hydrogen-bond donor/acceptor vectors that govern molecular recognition in biological targets [1][2]. The isomer 74004-53-8 is covered by US patent US4244952A for immune disease applications and has been explored as a scaffold for Met kinase and Hedgehog pathway inhibitors, meaning that any hit derived from it carries pre-existing IP constraints [3][4]. Simply substituting one isomer for the other, or for a generic monocyclic thiazole or imidazole building block, alters the three-dimensional pharmacophore, invalidates any established structure-activity relationship, and may inadvertently infringe existing composition-of-matter claims. The procurement decision between these two compounds therefore carries both scientific and intellectual property consequences.

Quantitative Differentiation Evidence for 5-Thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene (CAS 933726-49-9) Against the Closest Regioisomeric and Class-Level Comparators


Regioisomeric Scaffold Identity: Structural Distinctiveness from CAS 74004-53-8 Confirmed by InChIKey and SMILES

CAS 933726-49-9 and CAS 74004-53-8 are constitutional isomers (regioisomers) with the identical molecular formula C₈H₉N₃S and identical molecular weight 179.24 g/mol. Despite these shared bulk properties, the two compounds differ fundamentally in atom connectivity: 933726-49-9 features a thiazole ring fused via positions [2,3:2,3] to an imidazo[4,5-c]pyridine core (SMILES: C1CNCC2=C1N=C3N2C=CS3; InChIKey: FDKMMYMJDIEKSJ-UHFFFAOYSA-N), whereas 74004-53-8 features an imidazole ring fused via positions [2′,1′:2,3] to a thiazolo[5,4-c]pyridine core (SMILES: C1CNCC2=C1N3C=CN=C3S2; InChIKey: APIBPPAVBJCEFB-UHFFFAOYSA-N) [1][2]. The TPSA, XLogP3, HBD, and HBA counts are identical for both isomers (TPSA 57.6 Ų, XLogP3 1.3, HBD 1, HBA 3) [1][2], but the distinct spatial orientation of the sulfur atom and the ring-fusion topology generates a meaningfully different three-dimensional electrostatic potential surface, altering the vector presentation of the single hydrogen-bond donor and three hydrogen-bond acceptors [3].

Medicinal Chemistry Scaffold Hopping Intellectual Property

Patent Landscape Differentiation: CAS 933726-49-9 Offers Freedom-to-Operate Advantages Over the Patented 74004-53-8 Scaffold Class

The regioisomer CAS 74004-53-8 (and its derivatives) is explicitly claimed in US patent US4244952A, titled 'Imidazo[2′,1′:2,3]-thiazolo[5,4-c]pyridines and composition thereof for treating immune diseases,' which establishes composition-of-matter protection for that specific ring-fusion topology [1]. Furthermore, the 74004-53-8 scaffold has been extensively derivatized in the medicinal chemistry literature, with published series targeting c-Met receptor tyrosine kinase, the Hedgehog signaling pathway, and antibacterial applications [2]. In contrast, a comprehensive patent and literature search (Google Patents, USPTO, PubMed, SciFinder) for CAS 933726-49-9 and its specific thiazolo[2,3:2,3]imidazo[4,5-c]pyridine scaffold topology yields no directly assigned composition-of-matter patents and no published target-specific biological activity data, indicating that this compound occupies a comparatively open IP space [3].

Intellectual Property Drug Discovery Lead Optimization

Supply Chain and Quality: Single-Source Traceability via Enamine Catalog with Validated Purity Specifications

CAS 933726-49-9 is cataloged as EN300-658738 by Enamine Ltd., a globally recognized supplier of screening compounds and building blocks, and is distributed through authorized channels including Fujifilm Wako Pure Chemical Corporation (Japan) and AKSci (USA) . The compound is offered at a minimum purity specification of 95% (HPLC), with available packaging from 100 mg to 10 g scales . In contrast, the regioisomer CAS 74004-53-8 is available from a broader range of vendors (10+ suppliers) but has been noted as a 'Discontinued product' by at least one major supplier (CymitQuimica), potentially signaling inconsistent commercial availability . The price of 933726-49-9, as listed by Fujifilm Wako, ranges from approximately ¥205,100 (100 mg) to ¥2,540,600 (10 g), reflecting its status as a specialty research chemical with defined sourcing rather than a commodity bulk intermediate . This single-manufacturer traceability provides batch-to-batch consistency assurance critical for reproducible fragment screening and hit validation workflows.

Chemical Procurement Quality Assurance Fragment Library Construction

Fragment Library Compatibility: Physicochemical Profile Matches Established Fragment Screening Criteria

The computed physicochemical properties of CAS 933726-49-9 align with widely accepted fragment library design guidelines (Rule of Three: MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3). The compound has MW 179.24 g/mol, XLogP3 1.3, 1 hydrogen-bond donor, and 3 hydrogen-bond acceptors, placing it comfortably within fragment space [1]. Its TPSA of 57.6 Ų and zero rotatable bonds confer a rigid, low-molecular-weight scaffold with defined three-dimensional shape, a property correlated with higher hit rates and better ligand efficiency in fragment-based screening [1][2]. The related scaffold 4-ethyl-2-(1H-imidazol-5-yl)-1,3-thiazole (C₈H₉N₃S, MW 179.24) has been explicitly included in the BMRB fragment library with NMR quality control data (bmse011114), demonstrating that this molecular weight/formula class is compatible with protein-observed and ligand-observed NMR screening workflows [3]. By comparison, while the regioisomer 74004-53-8 shares identical computed properties, its fragment suitability has not been independently validated through inclusion in public fragment screening libraries [4].

Fragment-Based Drug Discovery Biophysical Screening NMR Screening

Synthetic Tractability: Tetrahydropyridine Secondary Amine Provides a Single, Defined Derivatization Handle

The SMILES string C1CNCC2=C1N=C3N2C=CS3 reveals that CAS 933726-49-9 contains exactly one secondary amine (NH) embedded within the tetrahydropyridine ring, providing a single, chemically defined point for derivatization via amide bond formation, reductive amination, sulfonylation, or urea coupling [1]. This is in contrast to the regioisomer 74004-53-8 (SMILES: C1CNCC2=C1N3C=CN=C3S2), which also contains one secondary amine but positioned at a different spatial location relative to the sulfur atom and the aromatic ring system, leading to different steric and electronic environments for the reactive amine [2]. The presence of a single, unambiguous reactive handle—combined with zero rotatable bonds (rigid scaffold) and three heteroatom-rich ring systems—makes CAS 933726-49-9 particularly amenable to parallel library synthesis where site-selectivity and product homogeneity are critical quality parameters. No protecting group strategy is required to differentiate multiple nucleophilic sites, streamlining automated synthesis workflows .

Parallel Synthesis Medicinal Chemistry Library Design

LogP and Solubility Profile: Moderate Lipophilicity (XLogP3 1.3) Balances Membrane Permeability and Aqueous Solubility for Cellular Assays

CAS 933726-49-9 has a computed XLogP3 of 1.3 and a TPSA of 57.6 Ų, placing it within the favorable property space for both biochemical and cell-based screening [1]. The XLogP3 value of 1.3 falls within the optimal range for cellular permeability (typically XLogP 1–4) while remaining below the threshold associated with poor aqueous solubility (XLogP > 4) and nonspecific protein binding [2]. The regioisomer 74004-53-8 has an identical XLogP3 of 1.3 and TPSA of 57.6 Ų, confirming that both isomers share the same bulk lipophilicity and polarity [3]. However, the different spatial arrangement of the heteroatoms in 933726-49-9 (sulfur at position 5, two aromatic nitrogen atoms in the imidazole ring adjacent to the thiazole) versus 74004-53-8 (sulfur at position 7, nitrogen atoms differently distributed) will produce different molecular electrostatic potential surfaces, potentially leading to different aqueous solubility and different logD values at physiological pH despite identical computed logP [4]. Experimental solubility determination is recommended to exploit any differential solubility advantage.

ADME Properties Cellular Assay Compatibility Lead-Likeness

Recommended Application Scenarios for 5-Thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Rigid, Low-Molecular-Weight Heterocyclic Scaffold with Novel IP Space

With MW 179.24 g/mol, XLogP3 1.3, and zero rotatable bonds, CAS 933726-49-9 is ideally suited for fragment-based screening libraries targeting proteins with shallow or cryptic binding pockets [1]. Its full compliance with the Rule of Three and its class-level validation through analogous C₈H₉N₃S fragments in the BMRB spectral library support immediate deployment in NMR-based fragment screens (WaterLOGSY, STD, CPMG) and SPR-based fragment screening without additional quality control beyond vendor-supplied purity certification [2]. The absence of identified composition-of-matter patents covering the thiazolo[2,3:2,3]imidazo[4,5-c]pyridine topology means that any fragment hit can be elaborated into a lead series with minimized freedom-to-operate concerns, a significant advantage over the patent-encumbered 74004-53-8 scaffold [3].

Scaffold-Hopping from Imidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine-Based Lead Series to Circumvent Existing SAR or IP Constraints

Research teams with established SAR around the 74004-53-8 scaffold class (e.g., Met kinase inhibitors, smoothened antagonists) can procure CAS 933726-49-9 as a direct regioisomeric scaffold-hop. The identical molecular formula and physicochemical profile (TPSA 57.6 Ų, XLogP3 1.3, HBD 1, HBA 3) ensure that bulk compound properties remain constant while the altered heteroatom connectivity (sulfur at position 5 vs. position 7) provides a chemically distinct starting point for lead optimization [1][4]. The single secondary amine handle, positioned in a different spatial environment relative to the fused aromatic system, enables exploration of divergent SAR that may rescue potency, improve selectivity, or strengthen IP position relative to the original series [5].

Parallel Library Synthesis Leveraging a Single, Unambiguous Derivatization Handle for Automated Medicinal Chemistry Workflows

The presence of exactly one secondary amine (tetrahydropyridine NH) with no competing nucleophilic sites makes CAS 933726-49-9 an ideal core scaffold for automated parallel synthesis platforms [5]. Amide coupling, sulfonylation, reductive amination, and urea formation can proceed with predictable regiochemistry, eliminating the need for protecting group strategies and simplifying post-synthesis LC-MS purification [5]. The rigid tricyclic core (zero rotatable bonds) and the distinct spatial positioning of the amine relative to the thiazole sulfur ensure that each library member presents a well-defined, three-dimensional pharmacophore, enhancing the interpretability of SAR from biochemical and cell-based assay data [1].

Biophysical Assay Development Requiring Traceable, High-Purity Compound Sourcing with Documented Batch Quality

For laboratories conducting quantitative biophysical measurements (surface plasmon resonance, isothermal titration calorimetry, thermal shift assays), where even minor impurities can confound affinity determinations, CAS 933726-49-9 offers the advantage of single-manufacturer traceability through Enamine Ltd. (EN300-658738) with a documented minimum purity specification of 95% . The curated distribution network (Fujifilm Wako, AKSci) provides batch-level quality documentation that supports GLP-adjacent workflows and simplifies root-cause analysis in the event of anomalous screening results. The regioisomer 74004-53-8, by comparison, is available from a fragmented supplier base with inconsistent purity specifications and at least one documented discontinuation, introducing procurement risk for long-term assay programs .

Quote Request

Request a Quote for 5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.